(4-Bromophenyl)(morpholino)methanone
Overview
Description
The compound "(4-Bromophenyl)(morpholino)methanone" is a brominated aromatic ketone with a morpholine moiety. While the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and morpholino groups have been synthesized and analyzed for various biological activities and structural properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a brominated aromatic precursor with a morpholine-containing compound. For instance, the synthesis of a bioactive heterocycle with a morpholine ring was achieved by reacting 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine . Another example is the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods often involve cyclization reactions, reduction, and acidification steps, highlighting the versatility of bromophenyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives is often confirmed using techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies . These compounds can crystallize in various crystal systems, and their rings can adopt different conformations, such as chair or planar conformations, depending on the specific structure of the compound .
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including bromination, O-demethylation , and Crossed-Aldol condensation . The reactivity of these compounds can be influenced by the presence of the morpholine group and the specific substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl morpholine derivatives can be characterized by their melting points, solubility, and spectral data . The presence of intermolecular hydrogen bonds, such as C—H…O and C—H…N, can contribute to the stability of the molecules . Additionally, substituent effects on these compounds have been studied using statistical analysis to understand the influence on functional group frequencies .
Relevant Case Studies
Several of the synthesized bromophenyl morpholine derivatives have been evaluated for their biological activities. For example, some compounds have shown antiproliferative activity against cancer cell lines , while others have been tested for their antimicrobial activities . Moreover, bromophenyl derivatives have been investigated for their potential as enzyme inhibitors and antioxidants, demonstrating significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, as well as potent antioxidant power .
Scientific Research Applications
Synthesis and Characterization
The compound (4-Bromophenyl)(morpholino)methanone has been synthesized and studied for various scientific purposes. For instance, its derivatives with bromine were synthesized through processes like bromination and demethylation, yielding compounds with potential antioxidant properties (Çetinkaya et al., 2012). Moreover, the molecule (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone was prepared and investigated as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting its significance in neurological research (Wang et al., 2017).
Chemical Properties and Applications
In addition to its synthesis, the chemical structure and properties of similar compounds have been studied extensively. The molecular structure of a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was confirmed via X-ray diffraction, and it exhibited significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). Another study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one revealed insights into its crystal structure, offering a foundation for understanding its interactions and potential applications in various fields (Bakare et al., 2005).
Biomedical Research
The compound and its derivatives also hold promise in biomedical research. The synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development provide valuable insights into potential therapeutic applications (Al‐Ghorbani et al., 2017). The study of morpholylureas, a new class of inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), further underscores the potential of (4-Bromophenyl)(morpholino)methanone derivatives in drug discovery for hormone-related cancers and leukemia (Flanagan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGZJAFWFNHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336311 | |
Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(morpholino)methanone | |
CAS RN |
127580-92-1 | |
Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromobenzoyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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